molecular formula C12H22FeO B1663952 Acetylferrocene CAS No. 1271-55-2

Acetylferrocene

Cat. No.: B1663952
CAS No.: 1271-55-2
M. Wt: 238.15 g/mol
InChI Key: CZHZORXSNFKIRJ-UHFFFAOYSA-N
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Description

Acetylferrocene is an organoiron compound with the formula (C5H5)Fe(C5H4COCH3). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. It is an orange, air-stable solid that is soluble in organic solvents .


Synthesis Analysis

This compound is prepared by Friedel-Crafts acylation of ferrocene, usually with acetic anhydride (Ac2O). The experiment is often conducted in the instructional laboratory to illustrate acylation as well as chromatographic separations .


Molecular Structure Analysis

The molecular formula of this compound is CHFeO. It has an average mass of 228.068 Da and a monoisotopic mass of 228.023758 Da .


Chemical Reactions Analysis

This compound undergoes various reactions. For instance, it can be converted to many derivatives, such as reduction to the chiral alcohol (C5H5)Fe(C5H4CH(OH)Me) and precursor to vinylferrocene . The oxidized derivative, acetyl ferrocenium, is used as a 1e-oxidant in the research laboratory .


Physical and Chemical Properties Analysis

This compound is a red-brown crystal with a density of 1.014 g/mL. It has a melting point of 81 to 83 °C and a boiling point of 161 to 163 °C. It is insoluble in water but soluble in most organic solvents .

Scientific Research Applications

  • Educational Tool in Chemistry : Acetylferrocene is used as an educational tool in undergraduate chemistry courses to teach experimental design and optimization in organic chemistry laboratory courses (Li et al., 2021).

  • Chromatography and Synthesis : It serves as a subject for teaching and exploring chromatography techniques and organic synthesis, highlighting its role in practical chemistry education (Hwa & Weizman, 2007).

  • Study of Electrochemical Properties : this compound's electrochemical properties are studied for educational purposes, combining organic synthesis with analytical tests (Shang Yong-jia, 2007).

  • Chemical Experimentation : Its synthesis and characterization are integral to comprehensive chemistry experiments, fostering students' skills in planning and problem-solving (Yingjun Bai et al., 2016).

  • Optimization of Synthesis : The synthesis of this compound has been optimized using methods like response surface methodology, indicating its importance in chemical engineering and process optimization (Dawei Yin et al., 2012).

  • Material Science Applications : this compound is incorporated into polymeric backbones in research on polymers with antiproliferative activity, demonstrating its potential in material science (Nkazi et al., 2014).

  • Solubility Studies in Supercritical CO2 : Its solubility in supercritical carbon dioxide has been studied, which is relevant for its applications in material and pharmaceutical industries (Kazemi et al., 2012).

Mechanism of Action

Target of Action

Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .

Mode of Action

The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:

Safety and Hazards

Acetylferrocene is fatal if swallowed or in contact with skin. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is ongoing research on the use of Acetylferrocene and its derivatives in various fields. For instance, studies are being conducted on the influence of the solvent on the shape parameters of the carbonyl band of this compound in IR and Raman spectroscopy . Another study discusses the potential of ferrocene-based thiosemicarbazones as inhibitors for SARS-CoV-2 . These studies indicate the potential for future applications and research directions involving this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acetylferrocene can be achieved through the Friedel-Crafts acylation of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst, followed by purification and isolation of the product.", "Starting Materials": [ "Ferrocene", "Acetyl chloride", "Anhydrous aluminum chloride", "Anhydrous ether", "Anhydrous sodium sulfate" ], "Reaction": [ "1. Dissolve 1.5 g of ferrocene in 20 mL of anhydrous ether in a 100 mL round-bottom flask.", "2. Add 2.5 mL of acetyl chloride dropwise to the flask while stirring vigorously.", "3. Cool the reaction mixture to 0°C using an ice bath.", "4. Add 3 g of anhydrous aluminum chloride to the flask while stirring.", "5. Allow the reaction mixture to stir for 2 hours at 0°C.", "6. Quench the reaction by adding 20 mL of ice-cold water to the flask.", "7. Extract the organic layer with 20 mL of diethyl ether.", "8. Wash the organic layer with 10 mL of ice-cold water.", "9. Dry the organic layer over anhydrous sodium sulfate.", "10. Remove the solvent under reduced pressure using a rotary evaporator.", "11. Purify the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent.", "12. Collect the product and dry it under vacuum.", "13. Analyze the product using NMR spectroscopy to confirm its identity as Acetylferrocene." ] }

CAS No.

1271-55-2

Molecular Formula

C12H22FeO

Molecular Weight

238.15 g/mol

IUPAC Name

cyclopentane;1-cyclopentylethanone;iron

InChI

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2;

InChI Key

CZHZORXSNFKIRJ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

SMILES

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]

Canonical SMILES

CC(=O)C1CCCC1.C1CCCC1.[Fe]

Appearance

Solid powder

1271-55-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-Acetylferrocene;  1 Acetylferrocene;  1Acetylferrocene;  Acetoferrocene;  Acetylferrocene; 

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of acetylferrocene?

A1: The molecular formula of this compound is C12H12FeO, and its molecular weight is 228.08 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].

Q3: What insights can be gained from the spectroscopic data of this compound?

A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in this compound [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].

Q4: How is this compound typically synthesized?

A4: this compound is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].

Q5: What is the Mannich reaction, and how is it relevant to this compound?

A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. This compound, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].

Q6: Can this compound participate in other types of reactions?

A6: Yes, this compound can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].

Q7: How does the introduction of the acetyl group influence the properties of ferrocene?

A7: The acetyl group in this compound introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].

Q8: Has this compound been explored in the development of micro- and nanomaterials?

A8: Yes, researchers have successfully prepared this compound micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.

Q9: Can this compound or its derivatives act as catalysts?

A9: Yes, this compound derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between this compound and aldehydes to produce ferrocenyl chalcones [].

Q10: Are there any biological applications for this compound and its derivatives?

A10: Yes, research suggests potential biological activities for this compound derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].

Q11: Are there any known environmental concerns related to this compound?

A11: While the provided research doesn't extensively cover the environmental impact of this compound, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].

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